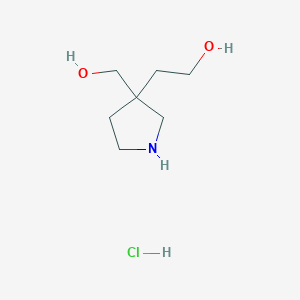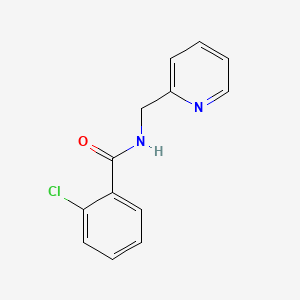
2-(3-(Hydroxymethyl)pyrrolidin-3-yl)ethan-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3-(Hydroxymethyl)pyrrolidin-3-yl)ethan-1-ol hydrochloride” is a chemical compound with the molecular formula C7H15NO2.ClH . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle .
Molecular Structure Analysis
The molecule contains a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle . The pyrrolidine ring is attached to a hydroxymethyl group and an ethanol group . The presence of the pyrrolidine ring allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
One of the primary applications of 2-(3-(Hydroxymethyl)pyrrolidin-3-yl)ethan-1-ol hydrochloride in scientific research is in the synthesis of complex organic molecules and the study of their molecular structures. For instance, it has been used in the synthesis of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol, showcasing its utility in creating intricate molecular structures through reactions without the need for a catalyst or solvent. This compound's molecular and crystal structure was determined using single-crystal X-ray diffraction, highlighting its application in crystallography and molecular analysis (Percino, Chapela, Romero, Rodríguez-Barbarín, & Meléndez-Bustamante, 2006).
Intercalating Nucleic Acids (INAs)
Another significant application area is in the development of intercalating nucleic acids (INAs), where derivatives of 2-(3-(Hydroxymethyl)pyrrolidin-3-yl)ethan-1-ol hydrochloride are utilized. These derivatives have been integrated into oligodeoxynucleotides to form INAs, which have shown to influence the stability of INA-DNA and INA-RNA duplexes. This work illustrates the compound's importance in genetic engineering and molecular biology research, especially in studying nucleic acid structures and interactions (Filichev & Pedersen, 2003).
Asymmetric Synthesis
The compound also plays a crucial role in the asymmetric synthesis of bioactive molecules, serving as an intermediate for creating various chiral compounds. A practical large-scale synthesis approach utilizing asymmetric 1,3-dipolar cycloaddition has been developed, emphasizing its utility in producing high-purity chiral intermediates for further chemical transformations. This application is pivotal in the pharmaceutical industry for the development of enantiomerically pure drugs (Kotian, Lin, El-Kattan, & Chand, 2005).
Quantum Chemical Investigation
Further, its derivatives have been subjected to density functional theory (DFT) and quantum chemical calculations to investigate their molecular properties. This research demonstrates its relevance in theoretical chemistry, providing insights into the electronic properties, molecular orbitals, and reactivity of these compounds. Such studies are crucial for designing new materials and understanding their potential applications in electronics and nanotechnology (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).
Safety and Hazards
The compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
2-[3-(hydroxymethyl)pyrrolidin-3-yl]ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c9-4-2-7(6-10)1-3-8-5-7;/h8-10H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKPEXXBPMCFGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CCO)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Hydroxymethyl)pyrrolidin-3-yl)ethan-1-ol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 3-{2-[2-oxo-2-(propylamino)acetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B2811199.png)
![3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-indole](/img/structure/B2811200.png)
![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-4-methoxybenzamide](/img/structure/B2811202.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B2811206.png)
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile](/img/structure/B2811207.png)
![4-[(2,3,4,5,6-pentamethylphenyl)sulfonylamino]benzoic Acid](/img/structure/B2811208.png)

![Diethyl[3-(piperidin-4-yl)propyl]amine](/img/structure/B2811210.png)
![Methyl 2-((2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2811212.png)
![Methyl 3-(3-fluorophenyl)-3-({2-[4-(4-fluorophenyl)piperazino]acetyl}amino)propanoate](/img/structure/B2811213.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2811215.png)
![1-(4-fluorophenyl)-4-isopropyl-6-(2-oxo-2-phenylethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2811216.png)
